4-(2-Morpholinoethyl)benzene-1,2-diamine

Description

Molecular Identity and Classification

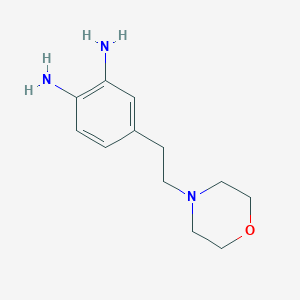

4-(2-Morpholinoethyl)benzene-1,2-diamine is an aromatic diamine with the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.30 g/mol . Its IUPAC name reflects its structure: a benzene ring substituted with two amine groups at positions 1 and 2, and a 2-morpholinoethyl group at position 4. The compound is identified by multiple CAS numbers, including 41758-40-1 and 1337880-21-3 , which correspond to its synthetic variants or salt forms.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| SMILES | NC₁=CC=C(CCN₂CCOCC₂)C=C₁N | |

| InChI Key | SJVVMEBKHHZICW-UHFFFAOYSA-N | |

| Molecular Classification | Aromatic diamine derivative |

The compound belongs to the class of substituted benzenediamines , characterized by their dual amine functional groups and heterocyclic morpholine moiety. Its structural complexity places it within both organoamine and heterocyclic compound categories, making it a versatile intermediate in synthetic chemistry.

Historical Context in Organic Chemistry

The synthesis and application of substituted benzenediamines have roots in mid-20th-century organic chemistry. Early work on o-phenylenediamine derivatives, such as their use in benzimidazole synthesis, laid the groundwork for later developments. The introduction of morpholine-containing analogs, including this compound, emerged in the late 20th century alongside advances in pharmaceutical and materials science.

A pivotal moment came with the optimization of ultrasound-assisted condensation reactions , which enabled efficient cyclization of this compound into bioactive heterocycles. Its historical significance is tied to its role in synthesizing kinase inhibitors and anticancer agents, reflecting broader trends in targeting nitrogen-rich scaffolds for drug discovery.

Significance in Chemical Research

This compound is a cornerstone in medicinal and materials chemistry due to its dual reactivity (amine groups) and modular morpholine unit. Key applications include:

Pharmaceutical Intermediates :

Materials Science :

Methodological Advancements :

Structural Overview and Functional Groups

The compound’s structure consists of three critical components:

Benzene Core :

Morpholinoethyl Side Chain :

Functional Group Synergy :

Structural Comparison with Analogues:

The ethylmorpholine side chain introduces conformational flexibility, allowing adaptive binding in biological systems, while the aromatic amines provide sites for further functionalization.

Properties

IUPAC Name |

4-(2-morpholin-4-ylethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c13-11-2-1-10(9-12(11)14)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEXPAXCTCKWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitro Reduction

The first step involves reducing a nitroaromatic precursor to its corresponding diamine. This can be achieved through catalytic hydrogenation, similar to the process described for 2-methoxymethyl-1,4-benzenediamine . The reaction conditions typically involve a hydrogen atmosphere with a palladium or platinum catalyst.

Step 2: Introduction of the Morpholinoethyl Group

This step involves nucleophilic substitution to introduce the morpholinoethyl group. The specific conditions may vary depending on the starting material and the desired yield. Generally, this involves reacting the diamine with a suitable alkylating agent in the presence of a base.

Analysis of Preparation Methods

| Method | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | Nitroaromatic compound | Pd or Pt catalyst, H2 atmosphere | High |

| Nucleophilic Substitution | Diamine | Alkylating agent, base | Variable |

Research Findings

Recent studies have focused on optimizing the synthesis of complex organic molecules, including those with morpholinoethyl groups. For instance, the use of microwave conditions can enhance reaction rates and yields in certain nucleophilic substitutions. However, specific data on This compound is limited, and further research is needed to fully optimize its synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Morpholinoethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amine groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

4-(2-Morpholinoethyl)benzene-1,2-diamine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation and substitution—makes it a versatile reagent in organic synthesis.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Alkyl halides | Base (e.g., sodium hydroxide) |

Biology

This compound has been investigated for its potential as an enzyme inhibitor . Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular processes. For instance:

- Case Study : A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain kinases involved in cancer cell proliferation.

Medicine

Research into the therapeutic effects of this compound highlights its potential in:

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells through disruption of signaling pathways.

| Study Focus | Findings |

|---|---|

| Anticancer Effects | Induces apoptosis via signaling disruption |

| Antimicrobial Activity | Exhibits activity against specific bacterial strains |

Industry

In industrial applications, this compound is utilized as an intermediate in the production of:

- Polymers : Used in creating polymeric materials with enhanced properties.

- Dyes and Pigments : Acts as an intermediate for synthesizing various dyes.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Type

- 4-(tert-Butyl)benzene-1,2-diamine (): The tert-butyl group is a bulky, electron-donating substituent.

- 4-(Methoxymethyl)benzene-1,2-diamine (): The methoxymethyl group combines an ether oxygen and a methyl group, offering moderate polarity. Its electronic effects differ from the morpholinoethyl group, as it lacks the cyclic amine’s hydrogen-bonding capability.

- 4-Piperazin-1-ylbenzene-1,2-diamine () : The piperazine substituent introduces a basic nitrogen-rich ring, contrasting with morpholine’s oxygen-containing ring. Piperazine derivatives are typically more basic, influencing their behavior in acidic environments.

Electronic Effects

- Electron-withdrawing groups (e.g., nitro or sulfonyl in 4,4′-sulfonylbis(benzene-1,2-diamine) ()) reduce the nucleophilicity of the diamine, slowing reactions like quinoxaline formation .

- The morpholinoethyl group exhibits a balance of electron-donating (via the ethyl linker) and moderate electron-withdrawing (via the morpholine oxygen) effects, enabling versatile reactivity in heterocyclic synthesis .

Physicochemical Properties

| Compound | Molecular Weight | Substituent Type | Key Properties |

|---|---|---|---|

| 4-(2-Morpholinoethyl)benzene-1,2-diamine | 252.32 (base) | Polar, heterocyclic | Enhanced solubility in polar solvents |

| 4-(tert-Butyl)benzene-1,2-diamine | 164.25 | Bulky, hydrophobic | Low water solubility |

| 4-Methylbenzene-1,2-diamine | 122.17 | Simple alkyl | Moderate reactivity in condensation |

| 4,4′-Sulfonylbis(benzene-1,2-diamine) | 340.38 | Electron-withdrawing | High thermal stability |

Biological Activity

4-(2-Morpholinoethyl)benzene-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a morpholinoethyl group attached to a benzene ring with two amine substituents at the 1 and 2 positions. This structure is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of benzene-1,2-diamine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains. In particular, studies report that certain derivatives demonstrate significant activity against E. coli and S. aureus with MIC values ranging from 6.45 to 6.72 mg/mL .

2. Anticancer Activity

The anticancer potential of related compounds has been evaluated in several studies. For example, certain benzene-1,2-diamine derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7, with IC50 values indicating effective cytotoxicity . The structural modifications in the benzene ring significantly impact their efficacy against different cancer types.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-Morpholinoethyl) | MCF-7 | Not specified | Induces apoptosis |

| Related Compound A | U87 | 45.2 | Cytotoxicity via DNA interaction |

| Related Compound B | Various | Varies | Inhibition of cell proliferation |

3. Anti-inflammatory Activity

In vivo studies have demonstrated that certain derivatives possess anti-inflammatory properties, inhibiting carrageenan-induced edema in animal models . The anti-inflammatory effects are crucial for therapeutic applications in conditions like arthritis.

Case Studies

A detailed case study involving the synthesis and testing of various benzene-1,2-diamine derivatives highlighted the importance of substituent effects on biological activity. The study showed that introducing different functional groups significantly alters both the potency and selectivity of these compounds against specific biological targets .

The proposed mechanisms for the biological activities of this compound include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Morpholinoethyl)benzene-1,2-diamine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of morpholine with a halogenated benzene-1,2-diamine precursor under inert conditions. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended. Cross-reference synthetic protocols from fluorinated analogs like 4-Fluoro-1,2-phenylenediamine, where reaction conditions (e.g., temperature, solvent polarity) critically influence yield .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and morpholine integration. Infrared (IR) spectroscopy identifies amine and morpholine C-O-C stretching vibrations (1650–1580 cm⁻¹ and 1120 cm⁻¹, respectively). X-ray crystallography, as demonstrated for nitro-substituted analogs (e.g., COD Entry 2238172), resolves stereoelectronic effects and hydrogen-bonding networks .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies using factorial design (e.g., temperature: 25°C–40°C; humidity: 40%–80%) to identify critical degradation pathways. Monitor oxidation via HPLC and quantify byproducts like quinones. Stabilizers such as ascorbic acid (0.1% w/v) can mitigate amine oxidation, as shown for structurally similar diaminophenazines .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution at the amine and morpholine moieties, predicting nucleophilic sites. Coupled with COMSOL Multiphysics simulations, these models optimize reaction parameters (e.g., pH, solvent polarity) for applications in polymerization or coordination chemistry .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use fractional factorial design to isolate variables (e.g., solvent, temperature) causing discrepancies. Statistical tools like ANOVA identify significant factors, while mechanistic probes (e.g., isotopic labeling) clarify reaction pathways .

Q. How can machine learning enhance the prediction of physicochemical properties for this compound derivatives?

- Methodological Answer : Train neural networks on datasets of analogous compounds (e.g., 3,5-Dinitro-1,2-phenylenediamine) to predict solubility, logP, and pKa. Feature selection should include molecular descriptors (e.g., topological surface area, H-bond donors). Validate models with experimental data from HPLC and capillary electrophoresis .

Q. What mechanistic studies are critical for understanding the role of this compound in heterogeneous catalysis?

- Methodological Answer : In situ Raman spectroscopy tracks intermediate formation during catalytic cycles. Kinetic isotope effects (KIE) differentiate rate-determining steps, while electron paramagnetic resonance (EPR) identifies radical intermediates. Compare with fluorinated analogs to assess electron-withdrawing/donating effects .

Experimental Design & Data Analysis

Q. How to apply factorial design in optimizing the synthesis of this compound derivatives?

- Methodological Answer : Use a 2³ factorial design to test variables: reagent stoichiometry (1:1–1:2), temperature (60°C–80°C), and solvent (DMF vs. THF). Response surface methodology (RSM) maximizes yield and minimizes side products. Replication (n=3) ensures statistical robustness .

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer : Standardize reaction initiation (e.g., rapid mixing via syringe pumps) and monitor progress using stopped-flow UV-Vis spectroscopy. Data normalization against internal standards (e.g., tert-butylhydroquinone) reduces instrument variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.